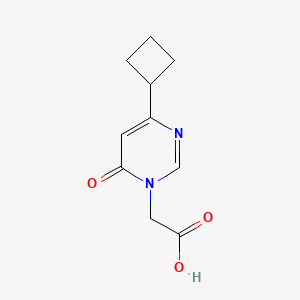
2-(4-cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid
説明
2-(4-cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative that has garnered significant interest in pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C11H14N2O3
- Molecular Weight : 218.24 g/mol
- CAS Number : Not specified in the search results.
Structural Features
The compound features a cyclobutyl group attached to a pyrimidine ring, which is known for its diverse biological activities. The presence of the oxo group at position 6 of the pyrimidine enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors for specific enzymes, particularly those involved in nucleotide metabolism and protein kinases.
- Antimicrobial Activity : Some studies have shown that related compounds possess significant antimicrobial properties, inhibiting bacterial growth.
Pharmacological Effects
The biological activity of this compound can be categorized into several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. This is likely due to its ability to interfere with cellular proliferation pathways.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence that certain pyrimidine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Study 1: Antitumor Efficacy
A study published in 2024 investigated the antitumor efficacy of a related pyrimidine compound. The researchers found that treatment with the compound led to a significant reduction in tumor size in murine models, attributed to apoptosis induction in cancer cells .
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory diseases, a derivative of this compound demonstrated a marked decrease in inflammatory markers in vitro and in vivo models .
Data Table
科学的研究の応用
Medicinal Chemistry
Drug Development :
This compound is primarily investigated for its role in drug development, particularly targeting various diseases through its interaction with biological systems. The pyrimidine ring structure is often associated with pharmacological activity, making it a valuable building block in the synthesis of new therapeutic agents.
Case Studies :
- Anticancer Activity : Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Studies have shown that modifications to the pyrimidine ring can enhance cytotoxic effects against cancer cell lines, suggesting that 2-(4-cyclobutyl-6-oxopyrimidin-1(6H)-yl)acetic acid could be explored for similar applications.
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of pyrimidine derivatives. Compounds with similar structural motifs have been shown to inhibit pro-inflammatory cytokines, indicating that this compound may also exhibit such properties.
Biological Studies
Mechanism of Action :
The biological activity of this compound is likely mediated through its ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate various signaling pathways, leading to therapeutic effects.
Research Findings :
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes linked to disease progression, such as kinases involved in cancer cell proliferation.
- Receptor Binding : Investigations into receptor binding affinities indicate potential interactions with targets involved in metabolic regulation.
Industrial Applications
Agrochemicals :
The compound's structural features may also lend themselves to applications in agrochemicals. Pyrimidine derivatives are often utilized in the development of herbicides and pesticides due to their effectiveness in disrupting biological processes in target organisms.
特性
IUPAC Name |
2-(4-cyclobutyl-6-oxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9-4-8(7-2-1-3-7)11-6-12(9)5-10(14)15/h4,6-7H,1-3,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKFFWHCQRVISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















